2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
CAS No.: 897468-81-4
Cat. No.: VC4780392
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897468-81-4 |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 |
| IUPAC Name | furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | LWHNXFGHVIWAPD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic molecule that combines a benzothiazole core with a piperazine moiety and a furan-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with various biological targets.
Synthesis
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. These reactions are carried out under controlled temperatures and in the presence of solvents that facilitate optimal yields. Common synthetic routes may involve the formation of the benzothiazole core followed by the introduction of the piperazine and furan-2-carbonyl groups.
Mechanism of Action
The compound may act as an inhibitor of certain enzymes involved in neurodegenerative processes, such as acetylcholinesterase. By inhibiting this enzyme, it could potentially increase levels of neurotransmitters like acetylcholine, leading to enhanced cognitive function. Additionally, its benzothiazole component may interact with various receptors implicated in neuroprotection and anti-inflammatory responses.
Potential Applications
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Neuroprotective Effects: The compound's potential to inhibit enzymes involved in neurodegeneration makes it a candidate for treating neurodegenerative diseases.
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Anti-inflammatory Responses: Its interaction with receptors involved in anti-inflammatory pathways suggests potential applications in reducing inflammation.
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Drug Design: The benzothiazole scaffold is widely explored in drug design due to its ability to interact with biological receptors and enzymes .
Chemical Reactions and Modifications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including reduction and oxidation. These reactions are typically facilitated by common reagents like sodium borohydride for reduction or potassium permanganate for oxidation.
Comparison with Similar Compounds
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